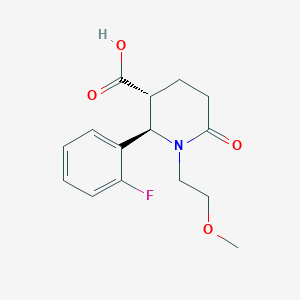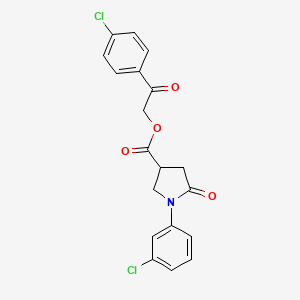![molecular formula C16H24BNO4 B12474670 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 1310384-47-4](/img/structure/B12474670.png)
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique bicyclic structure, which includes a boron atom integrated into the ring system. The presence of boron in organic compounds often imparts unique chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyalkyl)amines with boron-containing reagents. One common method is the reaction of tris(2-hydroxyethyl)amine with boron trihalides (such as boron trichloride) under controlled conditions. The reaction proceeds through the formation of intermediate boron-amine complexes, which then cyclize to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the boron-containing ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce boron-hydride complexes. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular components, such as proteins and nucleic acids, through boron-mediated bonding. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent. The boron atom in the compound plays a crucial role in its reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can be compared with other similar boron-containing compounds, such as:
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar bicyclic structure but contains silicon instead of boron.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains a methoxy group and silicon, used in similar applications.
1-Ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Contains an ethyl group and silicon, with comparable chemical properties.
The uniqueness of 3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[33
Properties
CAS No. |
1310384-47-4 |
|---|---|
Molecular Formula |
C16H24BNO4 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[(3-ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H24BNO4/c1-3-14-8-13(2)9-15(10-14)19-12-16-11-18-4-6-20-17(22-16)21-7-5-18/h8-10,16H,3-7,11-12H2,1-2H3 |
InChI Key |
OHVXHXMPJNMAAY-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCO1)CC(O2)COC3=CC(=CC(=C3)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B12474588.png)

![3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)](/img/structure/B12474602.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12474603.png)
![N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide](/img/structure/B12474607.png)
![3,3'-[benzene-1,3-diylbis(oxy)]bis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}](/img/structure/B12474612.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474618.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12474622.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)glycinamide](/img/structure/B12474636.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12474640.png)
![4-propylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474650.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12474659.png)
